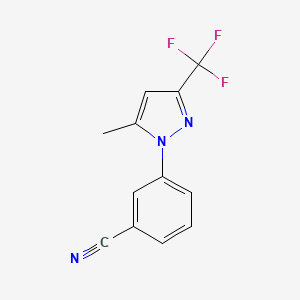

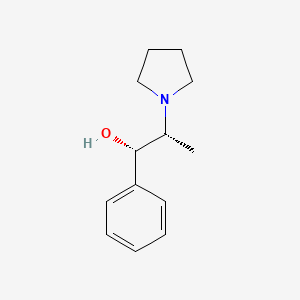

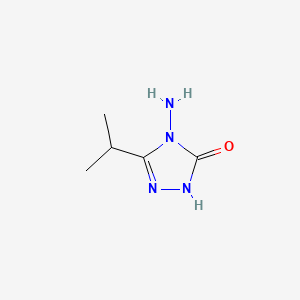

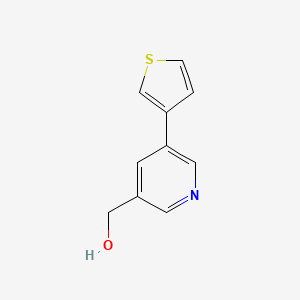

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

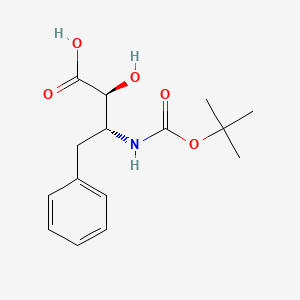

“(5-(Thiophen-3-yl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in methanol and toluene at 70℃ for 20 hours, yielding a 61% result . Another method involves the use of sodium acetate and pyridinium chlorochromate in dichloromethane at 20℃ for 2 hours, yielding a 52% result .Molecular Structure Analysis

The molecular structure of this compound includes 13 heavy atoms, 11 of which are aromatic heavy atoms . It has 2 rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Kp (skin permeation) of -6.56 cm/s . Its lipophilicity is represented by various Log Po/w values, with a consensus Log Po/w of 1.97 . It has a water solubility of 0.915 mg/ml or 0.00479 mol/l .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

The study of isomorphous structures of methyl- and chloro-substituted heterocyclic analogues, including thiophene derivatives, showcases their relevance in understanding the chlorine-methyl exchange rule and structural disorder in crystallography. These insights are crucial for data mining and the synthesis of complex molecules (Swamy et al., 2013).

Research on the synthesis and characterization of stable radical functionalized monothiophenes reports the creation of oligothiophenes bearing stable radicals. These compounds are notable for their stability in air and organic solvents, making them potential candidates for electronic and spintronic applications (Chahma et al., 2021).

Medicinal Chemistry and Drug Discovery

- The synthesis and study of naphthoquinone-based chemosensors for transition metal ions highlight the application of thiophene derivatives in developing selective sensors for metal ions. This research offers a foundation for creating diagnostic tools and therapeutic agents (Gosavi-Mirkute et al., 2017).

Materials Science

Investigations into the spectroscopic properties of amino-substituted thienopyridine derivatives in various solvents provide insights into their fluorescence and charge transfer characteristics. These findings are crucial for designing new photoluminescent materials and understanding the effects of molecular structure on optical properties (Al-Ansari, 2016).

Research on thienyl-substituted pyridinium salts for second-order nonlinear optics explores their potential in creating noncentrosymmetric structures with significant optical nonlinearity. This work contributes to the development of novel materials for photonic and optoelectronic applications (Li et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

(5-thiophen-3-ylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNVVISNPPJFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452106 |

Source

|

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Thiophen-3-yl)pyridin-3-yl)methanol | |

CAS RN |

223563-61-9 |

Source

|

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.